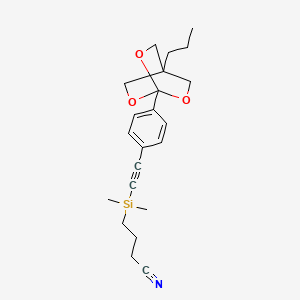
Butanenitrile, 4-(dimethyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)silyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanenitrile, 4-(dimethyl((4-(4-propyl-2,6,7-trioxabicyclo(222)oct-1-yl)phenyl)ethynyl)silyl)- is a complex organic compound with a unique structure It features a butanenitrile backbone with a dimethylsilyl group attached to a phenyl ring, which is further substituted with a propyl group and a trioxabicyclo octyl moiety
准备方法
合成路线和反应条件
丁腈,4-(二甲基((4-(4-丙基-2,6,7-三氧杂双环[2.2.2]辛-1-基)苯基)乙炔基)硅基)- 的合成通常涉及多个步骤。该过程从三氧杂双环辛基的制备开始,然后通过一系列反应与苯环偶联。二甲基硅基通过硅烷化反应引入,最后一步是连接丁腈基团。反应条件通常需要使用催化剂、特定溶剂和控制温度,以确保获得所需产物,并具有高纯度和收率。
工业生产方法
这种化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高工艺的效率和可扩展性。此外,色谱法和结晶等纯化技术被用于实现工业应用所需的纯度标准。
化学反应分析
反应类型
丁腈,4-(二甲基((4-(4-丙基-2,6,7-三氧杂双环[2.2.2]辛-1-基)苯基)乙炔基)硅基)- 可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化成相应的氧化物。
还原: 还原反应可以将腈基转化为伯胺。
取代: 苯环可以进行亲电或亲核取代反应。
常见试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂,以及用于取代反应的各种亲电试剂或亲核试剂。反应条件通常涉及特定的温度、溶剂和催化剂,以促进所需的转化。
主要产物
这些反应形成的主要产物取决于具体的反应类型。例如,氧化可能会产生氧化物,还原可以产生胺,而取代反应可以产生各种取代的苯衍生物。
科学研究应用
丁腈,4-(二甲基((4-(4-丙基-2,6,7-三氧杂双环[2.2.2]辛-1-基)苯基)乙炔基)硅基)- 在科学研究中有多种应用:
化学: 它被用作合成更复杂分子和材料的结构单元。
生物学: 该化合物独特的结构使其成为研究生物相互作用和途径的候选者。
工业: 用于生产具有特定性能的先进材料,例如聚合物和涂料。
作用机制
丁腈,4-(二甲基((4-(4-丙基-2,6,7-三氧杂双环[2.2.2]辛-1-基)苯基)乙炔基)硅基)- 的作用机制涉及它与分子靶标和途径的相互作用。该化合物的结构使其能够结合到特定的受体或酶上,调节它们的活性。这可能导致各种生物学效应,具体取决于所涉及的靶标和途径。需要详细研究才能阐明确切的机制并确定分子靶标。
相似化合物的比较
类似化合物
丁腈: 一种结构更简单的腈类化合物,具有类似的骨架,但缺少复杂的取代基。
二甲基硅基苯基衍生物: 具有类似硅基和苯基,但取代基不同的化合物。
三氧杂双环辛基衍生物: 具有三氧杂双环辛基,但具有不同官能团的化合物。
独特之处
丁腈,4-(二甲基((4-(4-丙基-2,6,7-三氧杂双环[2.2.2]辛-1-基)苯基)乙炔基)硅基)- 由于其官能团的组合和复杂的结构而独一无二。这种独特性赋予了它特定的化学和物理性质,使其在各种应用中具有价值,而类似化合物可能不适合这些应用。
属性
CAS 编号 |
134134-02-4 |
|---|---|
分子式 |
C22H29NO3Si |
分子量 |
383.6 g/mol |
IUPAC 名称 |
4-[dimethyl-[2-[4-(4-propyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)phenyl]ethynyl]silyl]butanenitrile |
InChI |
InChI=1S/C22H29NO3Si/c1-4-12-21-16-24-22(25-17-21,26-18-21)20-9-7-19(8-10-20)11-15-27(2,3)14-6-5-13-23/h7-10H,4-6,12,14,16-18H2,1-3H3 |
InChI 键 |
BFZYOEMZWYFSGZ-UHFFFAOYSA-N |
规范 SMILES |
CCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C[Si](C)(C)CCCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















